Cytidine 3',5'-diphosphate

描述

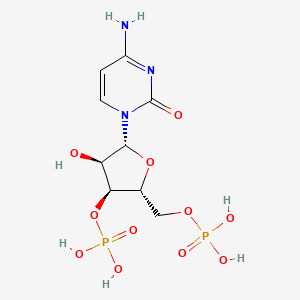

Cytidine 3’,5’-diphosphate is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is an ester of pyrophosphoric acid with the nucleoside cytidine, consisting of a pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is involved in the biosynthesis of nucleic acids and is essential for cellular metabolism and function.

准备方法

Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases . Another method includes the use of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate, resulting in the formation of cytidine triphosphate, which can then be converted to cytidine diphosphate .

Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound through metabolic engineering and pathway optimization .

化学反应分析

Types of Reactions: Cytidine 3’,5’-diphosphate undergoes various biochemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can also participate in nucleophilic substitution reactions and form complexes with metal ions .

Common Reagents and Conditions: Common reagents used in the reactions involving cytidine 3’,5’-diphosphate include adenosine triphosphate, magnesium ions, and specific enzymes such as nucleotidases and kinases . The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity.

Major Products Formed: The major products formed from the reactions of cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and various nucleoside analogs .

科学研究应用

Role in Cellular Metabolism

CDP is crucial in the biosynthesis of nucleotides and nucleic acids, which are fundamental for cellular functions. It acts as a coenzyme in several enzymatic reactions, facilitating the conversion of substrates into biologically active forms.

- Synthesis of RNA and DNA : CDP is involved in the synthesis of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), serving as a substrate for RNA polymerases and DNA polymerases. This function is vital for cellular replication and repair mechanisms .

Neuroprotective Applications

Recent studies have explored the neuroprotective properties of CDP, particularly its derivative, Cytidine-5-diphosphocholine (CDP-choline). This compound has shown promise in enhancing memory and cognitive function.

- Memory Enhancement : Research indicates that CDP-choline can improve cognitive functions in aging populations. In animal models, administration of CDP-choline has been associated with increased dendritic complexity and neuronal growth, which are crucial for learning and memory processes .

- Neuroprotection : CDP-choline has been investigated for its potential neuroprotective effects against neurodegenerative diseases. Studies suggest that it may help mitigate the effects of ischemia and promote recovery in conditions such as stroke .

Therapeutic Applications in Oncology

CDP has been utilized in cancer research, particularly concerning the metabolism of chemotherapeutic agents.

- Cytosine Arabinoside (ara-C) : CDP is relevant in the context of ara-C metabolism, where it is deaminated by cytidine deaminase to form a non-toxic metabolite. Variations in the cytidine deaminase genotype can influence treatment outcomes in acute myeloid leukemia (AML) patients treated with ara-C .

- Genetic Polymorphisms : Studies show that specific genetic polymorphisms affecting cytidine deaminase activity can lead to increased treatment-related mortality among children undergoing chemotherapy with ara-C, highlighting the importance of personalized medicine approaches .

Research Methodologies Involving CDP

CDP serves as a substrate in various experimental setups aimed at understanding cellular processes.

- Enzymatic Assays : It is commonly used as a substrate in enzymatic assays to study nucleotide metabolism and enzyme kinetics. These assays help elucidate the biochemical pathways involving nucleotides and their derivatives .

- Radiolabeling Techniques : Protocols utilizing radiolabeled CDP enable researchers to track nucleotide incorporation into RNA molecules, facilitating studies on RNA synthesis and turnover .

Case Studies

作用机制

Cytidine 3’,5’-diphosphate exerts its effects by participating in the biosynthesis of nucleic acids and acting as a precursor for the synthesis of cytidine triphosphate and other nucleotides . It targets specific enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthase and nucleotidases . The compound also plays a role in cellular signaling pathways by acting as a substrate for kinases and other enzymes .

相似化合物的比较

Cytidine 5’-diphosphocholine:

Cytidine monophosphate: A nucleotide that serves as a precursor for the synthesis of cytidine diphosphate and cytidine triphosphate.

Cytidine triphosphate: A nucleotide involved in the synthesis of RNA and DNA and in cellular signaling.

Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Its ability to act as a precursor for multiple nucleotides and its participation in cellular signaling make it a versatile and essential compound in biological systems .

生物活性

Cytidine 3',5'-diphosphate (CDP) is a significant nucleoside diphosphate involved in various biological processes, particularly in the synthesis of nucleic acids and the regulation of cellular activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, physiological roles, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cytosine base, a ribose sugar, and two phosphate groups. Its molecular formula is . The compound plays a crucial role in cellular metabolism and signaling pathways.

CDP is primarily involved in:

- Nucleotide Synthesis : It participates in the synthesis of RNA and DNA by serving as a precursor for cytidine triphosphate (CTP), which is essential for RNA polymerization.

- Cell Signaling : CDP acts as a signaling molecule that can influence various cellular processes, including gene expression and cell differentiation.

Biological Roles

- Bacterial Cell Wall Synthesis :

- Phospholipid Formation :

-

Regulation of Enzyme Activity :

- CDP has been shown to influence the activity of various enzymes involved in nucleotide metabolism and signal transduction pathways.

Case Studies

- Cytidylate Cyclase Activity :

- Metabolomic Analysis :

- Antiviral Properties :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGIITUCOOTSAP-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183481 | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-94-3 | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。